

Comprehensive Spectroscopic Guide: 1-(2,2-Dimethoxyethyl)-4-methoxybenzene[1]

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Compound of Interest

Compound Name: 1-(2,2-Dimethoxyethyl)-4-methoxybenzene

CAS No.: 42866-92-2

Cat. No.: B1583012

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Executive Technical Summary

Compound: **1-(2,2-Dimethoxyethyl)-4-methoxybenzene** CAS Registry Number: 42866-92-2

Synonyms: 4-Methoxyphenylacetaldehyde dimethyl acetal; p-Methoxyphenylacetaldehyde dimethyl acetal.[1] Molecular Formula:

Molecular Weight: 196.24 g/mol

This guide provides a rigorous spectroscopic analysis of **1-(2,2-Dimethoxyethyl)-4-methoxybenzene**, a critical masked aldehyde intermediate used in the synthesis of isoquinoline alkaloids (via Pomeranz-Fritsch cyclization) and fine fragrance formulations.

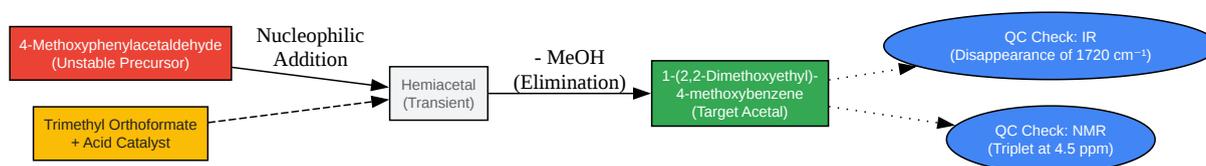
As a protected form of 4-methoxyphenylacetaldehyde, this compound's purity is defined by the integrity of the acetal functionality. The spectroscopic data presented here focuses on validating this protection and distinguishing the product from its unstable aldehyde precursor.

Structural Analysis & Synthesis Context

Understanding the spectroscopy requires a clear view of the synthesis. The compound is typically generated by the acid-catalyzed acetalization of 4-methoxyphenylacetaldehyde. This transformation is reversible; therefore, spectral analysis must always check for aldehyde reversion (hydrolysis).

Synthesis Workflow & Critical Control Points[1]

The following diagram outlines the synthesis and the critical spectroscopic checkpoints required to validate the reaction endpoint.



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Figure 1: Synthesis pathway highlighting the conversion of the carbonyl group to the acetal, with key spectroscopic validation points.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][3][4]

NMR is the definitive method for structural validation. The molecule possesses distinct symmetry in the aromatic region and characteristic aliphatic signals for the acetal moiety.

H NMR Data (400 MHz,)

The proton spectrum is characterized by an AA'BB' aromatic system and the diagnostic acetal triplet.

Moiety	Chemical Shift (ppm)	Multiplicity	Integration	Coupling Constant (Hz)	Assignment Logic
Acetal Methine	4.50	Triplet (t)	1H	5.6 Hz	Diagnostic Signal. The CH proton adjacent to two oxygens is significantly deshielded.
Aromatic OMe	3.79	Singlet (s)	3H	-	Characteristic shift for methoxy attached to a benzene ring.
Acetal OMe	3.33	Singlet (s)	6H	-	Two equivalent methoxy groups on the acetal carbon.
Benzylic CH ₂	2.85	Doublet (d)	2H	5.6 Hz	Couples with the acetal methine.

Shifted by the aromatic ring.

Part of AA'BB' system.

Ar-H (Ortho to OMe)

6.84

Doublet (d)

2H

8.5 Hz

Shielded by the electron-donating OMe group.

Part of AA'BB' system.

Ar-H (Meta to OMe)

7.15

Doublet (d)

2H

8.5 Hz

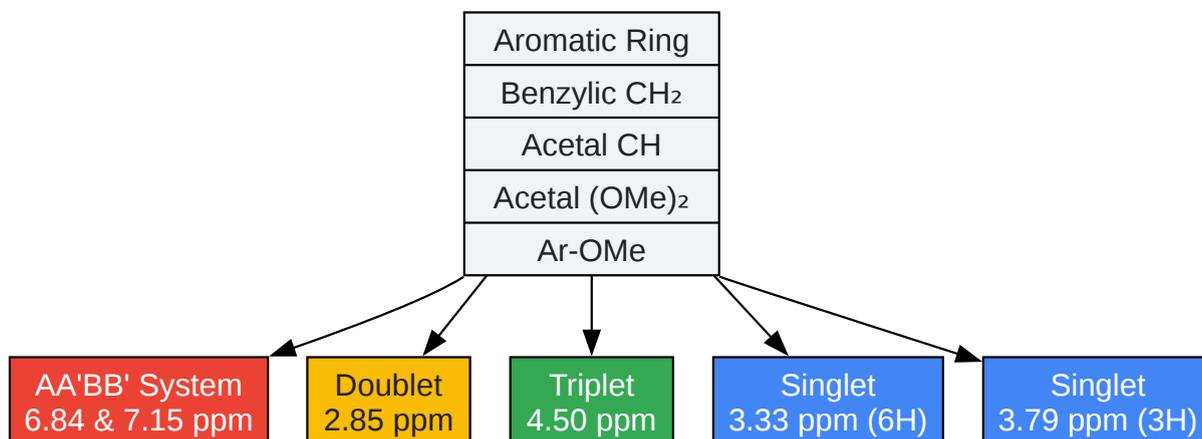
Deshielded relative to the ortho protons.

C NMR Data (100 MHz,)

Carbon Type	Chemical Shift (ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted"> , ppm)	Interpretation
Acetal CH	103.8	The most deshielded aliphatic carbon; confirms acetal formation.
Ar-C (IpsO-O)	158.3	Quaternary carbon attached to the methoxy group.
Ar-C (IpsO-CH ₂)	129.5	Quaternary carbon attached to the alkyl chain.
Ar-CH	130.4	Aromatic carbons meta to the methoxy group.
Ar-CH	113.8	Aromatic carbons ortho to the methoxy group.
Ar-OMe	55.2	Methoxy carbon on the ring.
Acetal OMe	53.4	Equivalent methoxy carbons of the acetal.
Benzylic CH ₂	38.6	Methylene bridge.

Structural Connectivity Diagram

The following diagram maps the NMR signals to the physical structure to aid in rapid assignment.



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Figure 2: Correlation map linking structural moieties to their specific proton NMR signals.

Infrared (IR) Spectroscopy[1]

IR spectroscopy serves as a rapid "Go/No-Go" test for reaction completeness.

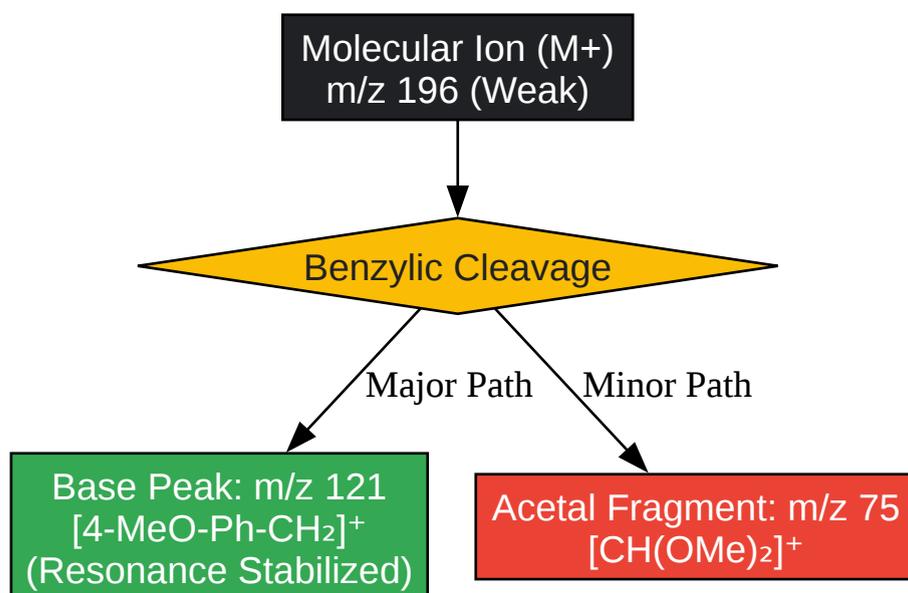
- Diagnostic Absence: The most critical feature is the absence of the Carbonyl (C=O) stretch at $\sim 1720\text{ cm}^{-1}$. If this peak is present, the acetalization is incomplete or hydrolysis has occurred.
- Key Bands:
 - $1050\text{--}1150\text{ cm}^{-1}$: Strong C-O-C stretching vibrations (characteristic of ethers and acetals).
 - 2835 cm^{-1} : C-H stretching of the methoxy groups (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">).
 - $1510, 1610\text{ cm}^{-1}$: Aromatic ring skeletal vibrations.
 - $2900\text{--}3000\text{ cm}^{-1}$: Aliphatic C-H stretching.

Mass Spectrometry (MS)[1]

Acetals are fragile under Electron Impact (EI) ionization. The molecular ion is often weak or absent. Identification relies on characteristic fragmentation patterns.

Fragmentation Pathway[1]

- Molecular Ion (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">): m/z 196 (Weak/Trace).
- Base Peak (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">): m/z 121.
 - Mechanism: Benzylic cleavage. The bond between the benzylic carbon and the acetal carbon breaks.
 - Fragment: 4-Methoxybenzyl cation (p-Anisyl cation). This is highly stabilized by resonance from the aromatic ring and the oxygen lone pair.
- Acetal Fragment: m/z 75.
 - Fragment:ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> . This ion is characteristic of dimethyl acetals.



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Figure 3: Primary fragmentation pathway under Electron Impact (EI) ionization.

Quality Control & Purity Assessment

When sourcing or synthesizing this compound for drug development or high-end fragrance applications, the following QC protocol is recommended:

- HPLC Method:
 - Column: C18 Reverse Phase.
 - Mobile Phase: Acetonitrile/Water (Buffered to pH 7-8). Note: Acidic mobile phases must be avoided to prevent on-column hydrolysis of the acetal.
 - Detection: UV at 275 nm (Absorption maximum of the anisole chromophore).
- Stability Warning:
 - Store over anhydrous potassium carbonate () or similar base to neutralize any trace acid that could catalyze reversion to the aldehyde.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 554649, **1-(2,2-Dimethoxyethyl)-4-methoxybenzene**. Retrieved from [[Link](#)]
- SpectraBase (Wiley). Vapor Phase IR & Mass Spectra for **1-(2,2-Dimethoxyethyl)-4-methoxybenzene**. (Requires Subscription). Confirmed via PubChem linkage.[1][2]

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Sources

- 1. 1-(2,2-Dimethoxyethyl)-4-methoxybenzene | C₁₁H₁₆O₃ | CID 554649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 甲氧基乙醛缩二甲醇 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
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